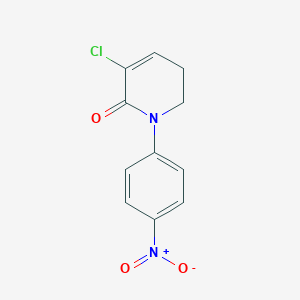

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAPYNOGMHPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470632 | |

| Record name | 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536760-29-9 | |

| Record name | 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban.[1][2] This document collates available physicochemical data, outlines a plausible experimental protocol for its synthesis, and discusses its potential, though not extensively documented, biological activities. The information is presented to support further research and development activities involving this compound.

Physicochemical Properties

This compound is a solid, typically appearing as an off-white to yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [4][5] |

| Molecular Weight | 252.65 g/mol | [4][6] |

| CAS Number | 536760-29-9 | [1] |

| Appearance | Off-white to yellow solid | [3] |

| Boiling Point | 412.167 °C (Predicted) | [5] |

| Density | 1.45 g/mL (Predicted) | [5] |

| pKa | -5.80 ± 0.40 (Predicted) | |

| Solubility | Limited solubility in water; more soluble in organic solvents like ethanol, DMSO, and DMF. | [3] |

| Storage | Recommended storage at 2-8°C. |

Synthesis and Characterization

As a crucial intermediate for Apixaban, the synthesis of this compound is of significant industrial interest. While specific, detailed protocols are often proprietary, a general synthetic approach can be inferred from the literature concerning Apixaban's synthesis. The synthesis generally involves the chlorination of a precursor molecule.

Plausible Experimental Synthesis Protocol

A potential synthetic route involves the chlorination of 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This precursor can be synthesized from 4-nitroaniline and 5-chlorovaleryl chloride. The subsequent chlorination can be achieved using a suitable chlorinating agent.

Step 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one This step is not explicitly for the title compound but for a precursor. A mixture of 4-nitroaniline and a suitable base in an organic solvent is treated with 5-chlorovaleryl chloride. The reaction mixture is typically stirred at room temperature to facilitate the cyclization to form 1-(4-nitrophenyl)piperidin-2-one.

Step 2: Chlorination to form this compound The precursor, 1-(4-nitrophenyl)piperidin-2-one, is dissolved in a suitable solvent and treated with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction is typically carried out at an elevated temperature to ensure the completion of the chlorination and subsequent elimination to form the dihydropyridinone ring.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to elucidate the chemical structure, confirming the presence of the aromatic, dihydropyridinone, and chloro substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) of the lactam, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Properties

While primarily known as a pharmaceutical intermediate, some sources suggest potential biological activities for this compound. However, it is crucial to note that these are not well-documented in peer-reviewed literature and require experimental validation.

Potential Biological Activities (Hypothetical)

-

Antimicrobial Properties: The presence of the chloro and nitro functional groups, common in some antimicrobial agents, suggests a potential for antimicrobial activity.

-

Anticancer Properties: Nitroaromatic compounds have been investigated for their anticancer potential, and the dihydropyridinone scaffold is present in various biologically active molecules.

-

Calcium Channel Blocker: Dihydropyridine derivatives are a well-known class of calcium channel blockers. The structural similarity suggests a possibility for this compound to exhibit such activity.

Experimental Protocols for Biological Evaluation

Should researchers wish to investigate these potential activities, standard in vitro assays would be employed.

Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) Assay: This would be determined using broth microdilution or agar dilution methods against a panel of pathogenic bacteria and fungi.

Anticancer Activity:

-

MTT or SRB Assay: These colorimetric assays would be used to assess the cytotoxic effects of the compound on various cancer cell lines. This would allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.

Calcium Channel Blocking Activity:

-

Isolated Tissue Assays: The effect of the compound on the contraction of isolated smooth muscle preparations (e.g., aorta or ileum) pre-contracted with a high potassium solution would be measured.

-

Electrophysiological Studies: Patch-clamp techniques on isolated cardiomyocytes or specific cell lines expressing calcium channels would provide direct evidence of channel modulation.

A generalized workflow for the preliminary biological screening of this compound is presented below:

Caption: Workflow for preliminary biological screening of the title compound.

Signaling Pathways

Currently, there is no published research that directly implicates this compound in any specific signaling pathways. As an intermediate in a multi-step synthesis, it is not expected to have a defined biological target or mechanism of action in the same way a final drug product would. Any investigation into its biological effects would be exploratory.

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties. Its primary significance lies in its role in the industrial synthesis of Apixaban. While there are suggestions of potential biological activities, these are not substantiated by robust scientific evidence and present an open area for future investigation. This guide provides a foundational understanding of the compound's basic properties to aid researchers and developers in their work. Further experimental validation is required to fully elucidate its biological profile.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS 536760-29-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound with the CAS number 536760-29-9. It is primarily recognized as a crucial intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and reversible direct factor Xa inhibitor.[1][2] Apixaban is widely used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the prevention and treatment of deep vein thrombosis and pulmonary embolism. The structural backbone of this compound, a dihydropyridinone derivative, suggests potential for a broader range of biological activities, which warrants further investigation. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its role in the synthesis of Apixaban, and a discussion of its potential, though currently unconfirmed, biological activities.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 536760-29-9 | [3][4] |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [2][4] |

| Molecular Weight | 252.65 g/mol | [2][4] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Boiling Point (Predicted) | 412.2 ± 45.0 °C | [6][7] |

| Density (Predicted) | 1.45 g/cm³ | [6][7] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][6] |

| Purity (Typical) | ≥97% | [5] |

Synthesis

A potential synthetic pathway is illustrated in the diagram below. It is important to note that this represents a generalized scheme, and specific reaction conditions would require optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 536760-29-9 | Benchchem [benchchem.com]

- 3. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound 97% | CAS: 536760-29-9 | AChemBlock [achemblock.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound [myskinrecipes.com]

Structure Elucidation of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the manufacturing of the anticoagulant drug Apixaban.[1][2] This document details its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), a plausible experimental protocol for its synthesis, and its role in medicinal chemistry. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Introduction

This compound (C₁₁H₉ClN₂O₃) is a heterocyclic organic compound.[3][4] Its structure incorporates a dihydropyridinone ring, a chlorosubstituent, and a 4-nitrophenyl group. This combination of functional groups makes it a versatile building block in organic synthesis. It is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and potentially in the development of agrochemicals.[5] The presence of both a chloro group and a nitro group offers multiple reaction sites for further chemical modifications.[5]

Physicochemical Properties

The general physical and chemical properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 536760-29-9 |

| Molecular Formula | C₁₁H₉ClN₂O₃ |

| Molecular Weight | 252.65 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Table 1: Physicochemical Properties of this compound.[3]

Structural Elucidation: Spectroscopic Data

The following sections detail the predicted spectroscopic data used for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of the molecule's functional groups and electronic environment.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.30 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~ 7.60 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~ 6.50 | Singlet | 1H | Vinylic proton on the dihydropyridinone ring |

| ~ 3.90 | Triplet | 2H | Methylene protons adjacent to the nitrogen |

| ~ 2.80 | Triplet | 2H | Methylene protons adjacent to the carbonyl group |

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Carbonyl) |

| ~ 148 | Aromatic C-NO₂ |

| ~ 145 | Aromatic C-N |

| ~ 140 | C=C (Vinylic) |

| ~ 125 | Aromatic CH |

| ~ 124 | Aromatic CH |

| ~ 118 | C-Cl (Vinylic) |

| ~ 50 | -CH₂-N |

| ~ 30 | -CH₂-C=O |

Table 3: Predicted ¹³C NMR Spectral Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (amide) |

| ~ 1600 | Medium | C=C stretch (aromatic and vinylic) |

| ~ 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 850 | Strong | C-Cl stretch |

Table 4: Predicted FT-IR Spectral Data.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

| m/z | Interpretation |

| ~ 252.03 | [M]⁺ (Molecular ion for ³⁵Cl isotope) |

| ~ 254.03 | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

Table 5: Predicted Mass Spectrometry Data.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, likely starting from p-nitroaniline and a suitable lactone or halo-acyl chloride, followed by chlorination. Below is a plausible, generalized experimental protocol adapted from the synthesis of related compounds.

General Synthetic Workflow

References

- 1. This compound | 536760-29-9 [chemicalbook.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. This compound 97% | CAS: 536760-29-9 | AChemBlock [achemblock.com]

- 4. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

Spectral Data and Characterization of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Due to the limited availability of experimentally derived spectra in the public domain, this document presents a combination of known physical and chemical properties alongside predicted spectral data based on the compound's structure. This guide also outlines detailed experimental protocols for its synthesis and spectral characterization.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂O₃[1][2][3] |

| Molecular Weight | 252.65 g/mol [1][2][3] |

| CAS Number | 536760-29-9[1][3] |

| Appearance | Solid (Predicted) |

| Boiling Point | 412.167°C (Predicted)[2] |

| Density | 1.45 g/mL (Predicted)[2] |

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from the known synthesis of its morpholino analog. The proposed two-step synthesis involves the chlorination of 1-(4-nitrophenyl)piperidin-2-one followed by an elimination reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

-

To a solution of 1-(4-nitrophenyl)piperidin-2-one in a suitable solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) portion-wise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dichloro-intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one in a suitable solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, triethylamine (Et₃N), to the solution.

-

Heat the reaction mixture to approximately 80-100°C and stir for 2-3 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related compounds to propose potential mechanisms of action that warrant further investigation. The proposed pathways and activities are therefore hypothetical and intended to guide future research.

Introduction

This compound is a heterocyclic organic compound primarily recognized as a key intermediate in the synthesis of Apixaban, a widely used anticoagulant. Beyond its role in synthetic chemistry, the biological activities of this molecule have not been extensively characterized. However, its core structure, a dihydropyridinone ring, is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities.[1] This guide explores the potential mechanisms of action of this compound based on the established biological profiles of structurally analogous compounds, with a focus on its putative anticancer properties.

Structural Features and Potential for Biological Activity

The structure of this compound contains several key features that may contribute to biological activity:

-

Dihydropyridinone (DHP) Core: The DHP scaffold is found in a variety of biologically active molecules. Dihydropyrimidinones (DHPMs), which are structurally similar, have been reported to exhibit anticancer, anti-inflammatory, and antibacterial properties.[1][2] Notably, some DHPMs act as calcium channel blockers or inhibitors of mitotic kinesin Eg5.[1]

-

4-Nitrophenyl Group: The presence of a nitrophenyl group can influence the electronic properties of the molecule and its potential interactions with biological targets.

-

Chloro Substituent: Halogenation, particularly with chlorine, at certain positions on phenyl rings of related compounds has been shown to enhance cytotoxic activity against cancer cell lines.[3]

Given these structural elements, it is plausible that this compound could exhibit a range of biological effects, with anticancer activity being a primary area for investigation.

Hypothesized Mechanisms of Action in Oncology

Based on the activities of related dihydropyridinone and dihydropyrimidine derivatives, several potential anticancer mechanisms can be postulated for this compound.

Inhibition of Cancer Cell Proliferation and Survival

Structurally related dihydropyrimidinone (DHPM) derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[4] The mechanism often involves the induction of apoptosis or cell cycle arrest. The anti-proliferative potency of these compounds is influenced by the nature and position of substituents on the aryl ring.[4]

Table 1: Cytotoxic Activity of Structurally Related Dihydropyridine and Dihydropyrimidinone Derivatives

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 1,4-Dihydropyridines | Compound 18 | HeLa | IC50 | 3.6 µM | [5] |

| 1,4-Dihydropyridines | Compound 19 | HeLa | IC50 | 2.3 µM | [5] |

| 1,4-Dihydropyridines | Compound 20 | HeLa | IC50 | 4.1 µM | [5] |

| 3,4-Dihydropyrimidin-2(1H)-one | Compound 3d | U87 (Glioma) | IC50 | 11.23 µM | [4] |

| 3,4-Dihydropyrimidin-2(1H)-one | Thio-urea derivative | MCF-7 (Breast) | GI50 | 33.2 µM | [4] |

Note: The data presented is for structurally related compounds and not for this compound itself.

Potential Molecular Targets

A well-established mechanism for certain DHPMs, such as Monastrol, is the inhibition of the mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.

Caption: Putative mechanism of mitotic arrest via Eg5 inhibition.

Dihydropyridine derivatives are classically known as L-type calcium channel blockers used in the treatment of hypertension.[6] Interestingly, some studies have reported that certain dihydropyridines possess anticancer activity that appears to be independent of their action on L-type calcium channels.[6] However, given the structural similarities, the potential for this compound to modulate calcium channels, thereby affecting calcium-dependent signaling pathways involved in cell proliferation and death, cannot be ruled out and represents another avenue for investigation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. Inhibition of the STAT3 signaling pathway is a key strategy in modern anticancer drug development.[7][8] Although no direct evidence links this compound to STAT3, its potential as a privileged scaffold makes the investigation of its effect on this critical oncogenic pathway a worthwhile endeavor. Inhibition could theoretically occur at various points, such as preventing STAT3 phosphorylation, dimerization, or nuclear translocation.

Caption: The JAK-STAT3 signaling pathway and potential points of inhibition.

Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a series of in vitro assays would be required. Below are detailed protocols for key experiments.

Caption: A logical workflow for investigating anticancer activity.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[9]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Long-Term Cell Survival (Clonogenic Assay)

This assay assesses the ability of single cells to survive treatment and form colonies, providing a measure of reproductive cell death.[11][12]

-

Cell Plating: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the compound for a defined period (e.g., 24 hours).

-

Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

-

Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (≥50 cells) are formed in the control wells.

-

Fixation and Staining:

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

STAT3 Transcriptional Activity (Dual-Luciferase Reporter Assay)

This assay measures the ability of the compound to inhibit the transcriptional activity of STAT3.[13][14]

-

Transfection: Co-transfect HEK293 cells (or a cancer cell line of interest) in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) (e.g., 10 ng/mL), for 6-16 hours.[13]

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the firefly luminescence.

-

Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.[14]

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the extent of inhibition of IL-6-induced STAT3 transcriptional activity by the compound.

STAT3 Nuclear Translocation (Immunofluorescence Assay)

This assay visualizes the effect of the compound on the translocation of STAT3 from the cytoplasm to the nucleus upon stimulation.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment and Stimulation: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with a STAT3 activator (e.g., IL-6) for 30 minutes.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against STAT3 or phospho-STAT3 (e.g., Rabbit anti-P-Stat3) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

-

Imaging: Visualize the subcellular localization of STAT3 using a fluorescence or confocal microscope. Compare the nuclear and cytoplasmic fluorescence intensity between treated and untreated cells.

Conclusion

While this compound is established as a precursor in pharmaceutical synthesis, its intrinsic biological properties remain largely unexplored. Based on the well-documented activities of structurally related dihydropyridinone and dihydropyrimidine compounds, there is a strong rationale for investigating its potential as an anticancer agent. The hypothesized mechanisms, including inhibition of cell proliferation, targeting of mitotic kinesin Eg5, and potential modulation of the STAT3 signaling pathway, provide a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to rigorously test these hypotheses and elucidate the true mechanistic functions of this compound. Such investigations could potentially repurpose this synthetic intermediate into a lead compound for novel cancer therapeutics.

References

- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. benchchem.com [benchchem.com]

- 15. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a synthetic heterocyclic compound primarily recognized as a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. While its role as a building block is well-established, its intrinsic biological activities remain largely unexplored in publicly available literature. This technical guide consolidates available information on structurally related compounds to infer the potential pharmacological profile of this compound. We explore its potential as an anticancer, antimicrobial, and cardiovascular agent based on the known activities of the dihydropyridinone core and the influence of its chloro and nitrophenyl substituents. This document provides detailed hypothetical experimental protocols and data tables to guide future in-vitro evaluation of this compound, alongside visualizations of potential mechanisms of action and experimental workflows.

Introduction

The dihydropyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a derivative of this class, has garnered attention primarily as a crucial precursor in the multi-step synthesis of Apixaban, a potent and selective Factor Xa inhibitor.[1] The presence of a chloro substituent and a nitrophenyl group suggests the potential for a broader range of biological activities beyond its role as a synthetic intermediate. This guide aims to provide a comprehensive theoretical framework for investigating the biological potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound may exhibit several biological activities.

Anticancer Activity

Numerous heterocyclic compounds containing a nitrophenyl group have demonstrated significant cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the nitro group can contribute to interactions with biological macromolecules, potentially inducing apoptosis or cell cycle arrest.

-

Hypothesized Mechanism: The compound could potentially intercalate with DNA, inhibit key enzymes involved in cancer cell proliferation like topoisomerases, or induce oxidative stress through the reduction of the nitro group within the hypoxic tumor microenvironment.

Antimicrobial Activity

The dihydropyridinone ring system and halogenated aromatic moieties are present in various known antimicrobial agents. The chloro and nitro functionalities on the target molecule could enhance its ability to penetrate microbial cell walls and interfere with essential cellular processes.

-

Hypothesized Mechanism: Potential mechanisms include the inhibition of microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Cardiovascular Activity

Dihydropyridine derivatives are a well-known class of L-type calcium channel blockers used in the treatment of hypertension and angina. While the substitution pattern of this compound differs from classic dihydropyridine drugs, the core scaffold suggests a possibility of interaction with voltage-gated calcium channels.

-

Signaling Pathway:

Caption: Hypothetical mechanism of calcium channel blockade.

Given its role as a direct precursor to Apixaban, it is plausible that this compound possesses some, albeit likely weaker, inhibitory activity against Factor Xa, a critical enzyme in the coagulation cascade.

-

Signaling Pathway:

Caption: Potential mechanism of Factor Xa inhibition.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data to serve as a template for future experimental evaluation.

Table 1: Hypothetical Anticancer Activity

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| MCF-7 | 1 | 92.5 ± 4.1 | 25.3 |

| 10 | 68.2 ± 3.5 | ||

| 25 | 49.1 ± 2.8 | ||

| 50 | 31.7 ± 3.2 | ||

| 100 | 15.4 ± 2.1 | ||

| HeLa | 1 | 95.3 ± 3.8 | 38.9 |

| 10 | 75.1 ± 4.0 | ||

| 25 | 58.6 ± 3.1 | ||

| 50 | 42.3 ± 2.9 | ||

| 100 | 22.8 ± 2.5 |

Table 2: Hypothetical Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 64 |

| Escherichia coli (ATCC 25922) | 128 |

| Candida albicans (ATCC 90028) | >256 |

Table 3: Hypothetical Cardiovascular Activity

| Assay | Endpoint | Value |

| L-type Calcium Channel Blockade | IC₅₀ (µM) | 15.7 |

| Factor Xa Inhibition | IC₅₀ (µM) | >50 |

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for MTT-based cytotoxicity assay.

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Calcium Channel Blocking Activity: Whole-Cell Patch-Clamp Assay

This protocol measures the effect of the compound on L-type calcium channels in a suitable cell line (e.g., HEK293 cells expressing the channel).

-

HEK293 cells stably expressing L-type calcium channels

-

External and internal patch-clamp solutions

-

This compound

-

Patch-clamp rig with amplifier and data acquisition system

-

Cell Preparation: Culture cells on coverslips suitable for patch-clamp recording.

-

Recording: Obtain a whole-cell patch-clamp configuration.

-

Current Measurement: Apply a voltage protocol to elicit L-type calcium currents and record the baseline current.

-

Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Data Analysis: Measure the peak inward current at each concentration and calculate the percentage of inhibition to determine the IC₅₀.

Factor Xa Inhibition Assay: Chromogenic Substrate Method

This protocol assesses the inhibitory activity of the compound against human Factor Xa.

-

Human Factor Xa

-

Chromogenic Factor Xa substrate

-

Assay buffer (e.g., Tris-HCl)

-

This compound

-

96-well plates

-

Microplate reader

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and human Factor Xa. Incubate for a short period.

-

Substrate Addition: Add the chromogenic substrate to initiate the reaction.

-

Absorbance Measurement: Monitor the change in absorbance at 405 nm over time.

-

Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC₅₀ value for Factor Xa inhibition.

Conclusion

While this compound is primarily utilized as a synthetic intermediate, its structural features suggest a latent potential for diverse biological activities, including anticancer, antimicrobial, and cardiovascular effects. The lack of published data on its biological profile presents a significant opportunity for further investigation. The experimental protocols and theoretical frameworks provided in this guide offer a structured approach for researchers to systematically evaluate the pharmacological properties of this compound and its analogs. Such studies could unveil novel therapeutic applications for this readily accessible chemical entity, expanding its utility beyond its current role in the synthesis of Apixaban. Further research is warranted to validate these hypothetical activities and to elucidate the precise mechanisms of action.

References

Navigating the Therapeutic Potential of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is not publicly available, its core chemical structure, the dihydropyridinone scaffold, is a well-established pharmacophore with a diverse range of biological activities. This guide provides a comprehensive overview of the potential therapeutic targets for this compound class, drawing on extensive research into structurally related molecules. The primary therapeutic areas identified include oncology, cardiovascular diseases, and inflammatory conditions. Key molecular targets for dihydropyridinone derivatives include Rho-associated coiled-coil containing protein kinase 1 (ROCK1), tubulin, and L-type calcium channels. This document summarizes the available quantitative data, details relevant experimental protocols for target identification and validation, and provides visual representations of key signaling pathways to guide future research and drug development efforts for this promising class of compounds.

Potential Therapeutic Targets

The dihydropyridinone nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects. Based on the activities of analogous compounds, the following are potential therapeutic targets for this compound.

Anticancer Activity

Dihydropyrimidinone derivatives have shown significant potential as anticancer agents through various mechanisms of action.

-

Tubulin Polymerization Inhibition: Several dihydropyrimidinone analogs act as microtubule-destabilizing agents by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

-

Lactate Dehydrogenase (LDH) Inhibition: LDH is a key enzyme in the metabolic pathway of cancer cells, which rely on aerobic glycolysis (the Warburg effect). Inhibition of LDH can disrupt the energy supply of tumor cells, leading to cell death.

Cardiovascular Effects

The dihydropyridinone scaffold is structurally similar to 1,4-dihydropyridines, a well-known class of L-type calcium channel blockers used in the treatment of hypertension and angina. [1]

-

Calcium Channel Blockade: By blocking the influx of calcium into vascular smooth muscle cells and cardiac myocytes, these compounds can induce vasodilation and reduce heart rate and contractility, thereby lowering blood pressure. [2][3][4]* ROCK Inhibition: Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a crucial role in cardiovascular function, including the regulation of smooth muscle contraction, cell adhesion, and motility. [5]Inhibition of ROCK1 is a promising therapeutic strategy for cardiovascular diseases such as hypertension and stroke. [5][6]

Quantitative Data on Dihydropyridinone Derivatives

The following table summarizes the reported biological activities of various dihydropyridinone derivatives against their respective targets. This data provides a quantitative basis for understanding the potential potency of this class of compounds.

| Compound Class | Target | Assay | IC50/EC50 | Cell Line/System | Reference |

| Dihydropyrimidinone Derivatives | Anticancer | Cytotoxicity Assay | IC50: 3.60 µM (for derivative D2) | A549 (Lung Carcinoma) | [7] |

| Dihydropyrimidinone Derivatives | Anticancer | Cytotoxicity Assay | IC50: 9.72 ± 0.29 µM (for derivative 1d) | U87 (Glioblastoma) | [8] |

| Dihydropyrimidinone Derivatives | Anticancer | Cytotoxicity Assay | IC50: 6.36 ± 0.73 µM (for derivative 3d) | U251 (Glioblastoma) | [8] |

| Dihydropyrimidinone Derivatives | Anticancer | Cytotoxicity Assay | IC50: 2.15 µM (for derivative 4f) | MCF-7 (Breast Cancer) | [9] |

| Dihydropyrimidinone Inhibitors | ROCK1 | Kinase Assay | IC50: 100 nM (for GSK180736A) | Recombinant Human ROCK1 | [6] |

| Dihydropyrimidine Inhibitors | ROCK1 | Kinase Assay | IC50: 0.27 µM (for analog 4a) | Recombinant ROCK1 | [6] |

| Dihydropyrimidine Inhibitors | ROCK1 | Kinase Assay | IC50: 0.17 µM (for analog 4b) | Recombinant ROCK1 | [6] |

| 1,3-Benzodioxole Derivatives | LDHA | Enzyme Activity Assay | IC50: 13.63 µM (for compound 2) | Recombinant Human LDHA | [10] |

| Kinase Inhibitors | Tubulin Polymerization | Phenotypic Assay | IC50: 58 nM (for Colchicine) | CRISPR-edited cell line | [11] |

Experimental Protocols

To investigate the potential therapeutic targets of this compound, a systematic approach involving target identification and validation is necessary. Below are detailed methodologies for key experiments.

General Target Identification Protocols

a) Affinity Chromatography-Based Target Identification

This technique is used to isolate and identify proteins that bind to a small molecule of interest. [12][13][14]

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., an amine or a carboxyl group) for immobilization, and a photo-affinity label if desired for covalent cross-linking.

-

Immobilization: Covalently attach the synthesized probe to a solid support matrix (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

-

Affinity Purification: Incubate the cell lysate with the immobilized probe. Proteins that bind to the probe will be retained on the beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

b) Proteomics-Based Target Identification

Chemical proteomics can identify compound targets within a complex biological system. [15][16][17][18][19]

-

Cell Treatment: Treat the target cells with the test compound.

-

Protein Extraction and Digestion: Extract proteins from treated and untreated cells and digest them into peptides.

-

Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify changes in protein expression or post-translational modifications upon compound treatment.

-

Data Analysis: Use bioinformatics tools to identify proteins that are significantly altered by the compound, suggesting they may be direct or indirect targets.

Specific Target Validation Assays

a) Tubulin Polymerization Assay

This assay determines if a compound inhibits the polymerization of tubulin into microtubules. [20][21][22][23]

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

-

Compound Addition: Add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LDH. [10][24][25][26][27]

-

Reaction Mixture: Prepare a reaction mixture containing NADH, pyruvate, and purified LDH enzyme in a suitable buffer.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.

-

Reaction Initiation: Initiate the enzymatic reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 of the compound for LDH inhibition.

c) In Vitro Calcium Channel Blocking Assay

This assay assesses the ability of a compound to block calcium influx through L-type calcium channels in smooth muscle. [1][2][3][4]

-

Tissue Preparation: Isolate a strip of rabbit aorta or other suitable smooth muscle tissue.

-

Contraction Induction: Induce contraction of the tissue by adding a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

-

Compound Addition: Add the test compound at various concentrations to the tissue bath.

-

Measurement of Relaxation: Measure the relaxation of the contracted tissue in response to the compound.

-

Data Analysis: Plot the percentage of relaxation against the compound concentration to determine the IC50 value.

Signaling Pathways and Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of potential therapeutics. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: A generalized workflow for identifying the protein targets of a bioactive small molecule using affinity chromatography.

Caption: The role of the ROCK signaling pathway in smooth muscle contraction and its inhibition by dihydropyridinone derivatives.

Caption: The mechanism by which dihydropyridinone-based tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The dihydropyridinone scaffold represents a versatile platform for the development of novel therapeutics. While this compound remains an uncharacterized compound, the extensive research on structurally related molecules strongly suggests its potential to interact with key therapeutic targets in oncology and cardiovascular disease. Future research should focus on the synthesis and in vitro screening of this specific compound against a panel of relevant targets, including tubulin, lactate dehydrogenase, ROCK, and L-type calcium channels. The experimental protocols and workflows outlined in this guide provide a robust framework for these initial investigations. Positive results from these studies would warrant further preclinical development, including in vivo efficacy and safety studies, to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potent, selective and orally bioavailable dihydropyrimidine inhibitors of Rho kinase (ROCK1) as potential therapeutic agents for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Target identification and validation in drug discovery: the role of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sapient.bio [sapient.bio]

- 18. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteomics study isolates drug targets [asbmb.org]

- 20. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Screening of novel inhibitors targeting lactate dehydrogenase A via four molecular docking strategies and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In-silico screening of small molecule inhibitors against Lactate Dehydrogenase (LDH) of Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in Apixaban Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a crucial chemical intermediate in the synthesis of Apixaban, a widely used anticoagulant.[1][2][3] Apixaban, marketed under the brand name Eliquis, is a direct factor Xa inhibitor prescribed to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the prevention and treatment of deep vein thrombosis and pulmonary embolism.[3] The synthesis of Apixaban involves a multi-step process, and the efficient and pure preparation of its intermediates, such as this compound, is of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on this key intermediate, focusing on its synthesis, chemical properties, and its role in the broader context of Apixaban production.

Chemical Properties and Data

While detailed spectroscopic data is not widely published in peer-reviewed journals, information from commercial suppliers and patent literature provides some key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [4][5] |

| Molecular Weight | 252.65 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Boiling Point | 412.167 °C | [4] |

| Density | 1.45 g/mL | [4] |

| CAS Number | 536760-29-9 | [5] |

| Purity (typical) | 98.5-100% | [4] |

| Storage | Room temperature, dry | [4] |

| Infrared Spectrum | Conforms to Structure | [4] |

| NMR | Conforms to Structure | [4] |

Synthesis

The synthesis of this compound is primarily detailed within the patent literature for the production of Apixaban. A common synthetic route starts from p-nitroaniline and involves the formation of a piperidin-2-one ring, followed by chlorination.

Experimental Workflow for the Synthesis of Apixaban Intermediates

The following diagram illustrates a plausible synthetic pathway leading to a key precursor of Apixaban, which involves intermediates structurally related to this compound.

Caption: Generalized synthetic workflow for Apixaban intermediates.

Detailed Methodologies

While a precise, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single public source, a likely procedure can be inferred from patents describing the synthesis of Apixaban and its intermediates.[6][7] The following protocol is a composite representation based on these sources.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This initial step involves the reaction of p-nitroaniline with 5-chlorovaleryl chloride to form an amide, which then undergoes intramolecular cyclization to yield the piperidin-2-one ring.[7]

Step 2: Dichlorination of 1-(4-Nitrophenyl)piperidin-2-one

The piperidin-2-one intermediate is then chlorinated at the 3-position. A common chlorinating agent for this transformation is phosphorus pentachloride (PCl₅).[7] The reaction is typically carried out in an inert solvent.

Step 3: Elimination to form this compound

The final step to obtain the target compound involves the elimination of one of the chlorine atoms and a proton to form a double bond within the ring. This elimination is often facilitated by a base.

Role in Apixaban Synthesis

This compound is a key building block in the construction of the core structure of Apixaban. The subsequent steps in the synthesis typically involve the reaction of this intermediate with other complex molecules to build the pyrazolo[3,4-c]pyridine-3-carboxamide moiety of Apixaban.

Logical Relationship in Apixaban Synthesis

The following diagram outlines the logical progression from the key intermediate to the final active pharmaceutical ingredient, Apixaban.

Caption: Logical flow from starting materials to Apixaban.

Biological Activity

There is a significant lack of publicly available information regarding the specific biological activity of this compound itself. Its primary role and the focus of research have been as a synthetic intermediate. While some general statements about the potential for antimicrobial or anticancer properties of dihydropyridine derivatives exist, no specific studies or quantitative data for this particular compound have been found. The biological activity of interest lies in the final product, Apixaban, which is a potent and selective inhibitor of Factor Xa in the coagulation cascade.[3][8]

Conclusion

This compound is a vital, non-natural chemical intermediate whose significance is intrinsically linked to the production of the blockbuster anticoagulant, Apixaban. While detailed, publicly accessible experimental protocols and comprehensive characterization data remain somewhat elusive and are primarily contained within patent literature, its synthetic pathway is generally understood to proceed from readily available starting materials like p-nitroaniline. For researchers and professionals in drug development and manufacturing, a thorough understanding of the synthesis and properties of this key intermediate is essential for optimizing the production of Apixaban and for the potential development of novel related compounds. Future work in this area could focus on the public dissemination of more detailed synthetic procedures and the exploration of any potential intrinsic biological activities of this and other Apixaban precursors.

References

- 1. EP3666773A1 - Process for preparing apixaban - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. wjpsonline.com [wjpsonline.com]

- 4. This compound [myskinrecipes.com]

- 5. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 7. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 8. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Synthesis, Properties, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key chemical intermediate in the synthesis of the blockbuster anticoagulant, Apixaban. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its known applications and potential, though largely unexplored, biological activities. The information is presented to support researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (CAS No: 536760-29-9) is a heterocyclic compound that has gained significant attention in the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa.[2] Apixaban is widely used for the prevention and treatment of thromboembolic diseases.[3] Understanding the synthesis and properties of this intermediate is therefore of great interest for process optimization and the discovery of new synthetic routes. While its role as a synthetic precursor is well-established, its own biological activities and potential pharmacological applications remain an area of limited public research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [4] |

| Molecular Weight | 252.65 g/mol | [4] |

| CAS Number | 536760-29-9 | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Pale yellow solid | [5] |

| Boiling Point | 412.167 °C (Predicted) | [5] |

| Density | 1.45 g/mL (Predicted) | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, DMSO, and DMF. | [No specific citation available] |

| Storage | Store in a cool, dry place. | [2] |

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of Apixaban. It emerged from the extensive medicinal chemistry efforts to identify and optimize potent Factor Xa inhibitors. While a specific "discovery" paper for this intermediate is not readily identifiable, its synthesis is described in the patent literature concerning the preparation of Apixaban and its analogues.

Representative Synthetic Protocol

Reaction Scheme:

References

- 1. This compound | 536760-29-9 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]

- 7. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide on the Safety and Handling of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is synthesized from available safety data sheets and chemical databases. It is crucial to consult the original Safety Data Sheet (SDS) provided by the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental protocol. The toxicological properties of this compound have not been fully investigated.[1]

Introduction

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a chemical intermediate utilized in organic synthesis, particularly in the preparation of pharmaceutical compounds such as Apixaban intermediates and impurities.[2][3] Its molecular structure, featuring a nitro group and a chloro substituent, makes it a versatile building block in medicinal chemistry.[2] This guide provides a comprehensive overview of the available safety and handling information for this compound.

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. While some sources report it as not meeting GHS hazard criteria, a safety data sheet for a structurally similar compound, 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, indicates potential hazards.[1][4] Given the structural similarities and the lack of comprehensive toxicological data for the title compound, a cautious approach is warranted, assuming it may present similar hazards.

Table 1: GHS Classification (Based on a Structurally Similar Compound)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet for a related compound.[1]

Signal Word: Warning[1]

Hazard Pictogram:

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [2][3][4][5] |

| Molecular Weight | 252.65 g/mol | [2][4][5] |

| CAS Number | 536760-29-9 | [3][4][5] |

| Appearance | Solid | [2] |

| Boiling Point | 412.2 ± 45.0 °C (Predicted) | [2][3] |

| Density | 1.45 g/mL | [2] |

| Purity | 98.5-100% | [2] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Table 3: Handling and Storage Guidelines

| Guideline | Recommendations |

| Safe Handling | - Work in a well-ventilated area or under a chemical fume hood.[1][6][7] - Avoid contact with skin and eyes.[1] - Avoid inhalation of dust or aerosols.[1][6] - Do not eat, drink, or smoke when using this product.[6][8] - Wash hands thoroughly after handling.[6][9] |

| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place.[6][10] - Recommended storage at 2-8°C in a refrigerator.[3][5] Another source suggests -10°C.[1] - Store away from incompatible materials such as strong bases.[9] |

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

Table 4: Exposure Controls and Personal Protective Equipment (PPE)

| Control | Specifications |

| Engineering Controls | - Use in a well-ventilated area.[1] - Provide appropriate exhaust ventilation where dust is formed.[1] - Ensure access to a safety shower and eyewash station.[6] |

| Eye/Face Protection | - Wear safety glasses with side-shields or chemical goggles.[1][11] - A face shield may be necessary where there is a risk of splashing.[11] |

| Skin Protection | - Wear protective gloves (e.g., disposable nitrile gloves for short-term protection).[1][11] - Wear a lab coat or other protective clothing to prevent skin contact.[11] |

| Respiratory Protection | - If ventilation is inadequate, use a suitable respirator.[6] |

| Hygiene Measures | - Handle in accordance with good industrial hygiene and safety practices.[1] - Wash hands before breaks and at the end of the workday.[1] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures

| Exposure Route | First Aid Protocol |

| Inhalation | - Move the person to fresh air.[1][12] - If not breathing, give artificial respiration.[1][9] - Consult a physician.[1] |

| Skin Contact | - Immediately wash off with soap and plenty of water.[1][12] - Remove contaminated clothing.[12] - Consult a physician if irritation persists.[1] |

| Eye Contact | - Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][9][12] - Remove contact lenses, if present and easy to do. Continue rinsing.[1] - Consult a physician.[1] |

| Ingestion | - Do NOT induce vomiting.[10] - Rinse mouth with water.[1] - Never give anything by mouth to an unconscious person.[1] - Consult a physician.[1] |

Fire-Fighting and Accidental Release Measures

Table 6: Fire-Fighting and Accidental Release Procedures

| Procedure | Recommendations |

| Suitable Extinguishing Media | - Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Specific Hazards | - Combustion may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9] |

| Fire-Fighter Protection | - Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][9] |

| Accidental Release | - Use personal protective equipment.[1] - Ensure adequate ventilation.[1] - Avoid dust formation.[1] - Sweep up and shovel the material. Do not create dust.[1] - Keep in suitable, closed containers for disposal.[1] - Prevent product from entering drains.[1] |

Stability and Reactivity

Table 7: Stability and Reactivity Profile

| Parameter | Information |

| Reactivity | - No specific data available. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[13] |

| Chemical Stability | - Stable under recommended storage conditions.[14] |

| Hazardous Reactions | - No data available. |

| Conditions to Avoid | - No specific conditions to avoid are listed, but it is prudent to avoid heat, flames, and sparks.[8][10] |

| Incompatible Materials | - Strong bases.[9] |

| Hazardous Decomposition Products | - Under fire conditions: Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.[9] |

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated.[1] No quantitative data such as LD50 or LC50 values are available in the searched literature. Based on the classification of a similar compound, it may cause skin, eye, and respiratory irritation.[1] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1]

Ecological Information: No specific ecological data is available. It is recommended to prevent the product from entering drains or water courses.[1][6]

Disposal Considerations

Dispose of this material through a licensed professional waste disposal service.[1] Contaminated packaging should be disposed of as unused product.[1] Follow all federal, state, and local environmental regulations.

Transport Information

According to available safety data sheets, this substance is not considered hazardous for transport by DOT (US), IMDG, or IATA.[1]

Experimental Protocols and Visualizations

While specific experimental protocols for safety testing were not found, the following diagrams illustrate general safety workflows and concepts relevant to handling this chemical in a research environment.

Caption: Workflow for safe chemical handling in a laboratory setting.

Caption: Relationship between different sources of chemical safety data.

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 536760-29-9 [m.chemicalbook.com]

- 4. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicea.com [chemicea.com]

- 8. keyorganics.net [keyorganics.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: An Essential Intermediate for Pharmaceutical Development

For Immediate Release

This application note provides a detailed protocol for the synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key building block in the development of novel pharmaceutical agents. The described synthetic pathway starts from readily available precursors, 4-nitroaniline and 5-chlorovaleryl chloride, and proceeds through a dichlorinated intermediate. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive guide to the preparation and purification of this important compound.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in a three-step sequence as illustrated below. The initial step involves the acylation of 4-nitroaniline with 5-chlorovaleryl chloride followed by an intramolecular cyclization to yield 1-(4-nitrophenyl)piperidin-2-one. This intermediate is then subjected to a chlorination reaction to afford 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one. The final step is a dehydrohalogenation reaction to produce the target compound.

Caption: Synthetic route to this compound.